(4-Ethynylphenyl)trimethylsilane
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-ethynylphenyl)-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Si/c1-5-10-6-8-11(9-7-10)12(2,3)4/h1,6-9H,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUJWQLJTMSFUJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=C(C=C1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
154480-67-8 | |
| Record name | Benzene, 1-ethynyl-4-(trimethylsilyl)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154480-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
174.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16116-92-0 | |
| Record name | (4-Ethynylphenyl)trimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 4 Ethynylphenyl Trimethylsilane and Its Precursors
Synthesis of Key Precursors and Derivatives
The preparation of functionalized derivatives of (4-Ethynylphenyl)trimethylsilane, such as those containing aldehyde or aniline (B41778) moieties, expands their utility as building blocks in the construction of more complex molecular architectures.
Preparation of 4-((Trimethylsilyl)ethynyl)benzaldehyde
4-((Trimethylsilyl)ethynyl)benzaldehyde is a crucial intermediate, often utilized in the synthesis of larger conjugated systems. Its preparation is most commonly achieved through the Sonogashira cross-coupling reaction. chemicalbook.comwikipedia.org This reaction typically involves the coupling of an aryl halide, such as 4-bromobenzaldehyde (B125591), with ethynyltrimethylsilane. chemicalbook.comwikipedia.org
The reaction is catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst. researchgate.net Common catalysts include palladium(II) acetate (B1210297) with triphenylphosphine (B44618) or bis(triphenylphosphine)palladium(II) chloride. chemicalbook.com The reaction is generally carried out in a suitable solvent like anhydrous triethylamine (B128534). chemicalbook.com The trimethylsilyl (B98337) group serves as a protective group for the terminal alkyne, preventing its unwanted side reactions.
A typical synthetic procedure involves reacting 4-bromobenzaldehyde with ethynyltrimethylsilane in the presence of a palladium catalyst and a copper(I) salt in a solvent such as triethylamine under an inert atmosphere. chemicalbook.comresearchgate.net The reaction mixture is typically heated to facilitate the coupling. researchgate.net Upon completion, the desired product, 4-((trimethylsilyl)ethynyl)benzaldehyde, can be isolated and purified using standard techniques like chromatography. The removal of the trimethylsilyl group, if needed to yield 4-ethynylbenzaldehyde, can be accomplished by treatment with a base. wikipedia.org
Table 1: Reaction Parameters for the Synthesis of 4-((Trimethylsilyl)ethynyl)benzaldehyde
| Parameter | Description | Reference |
|---|---|---|
| Aryl Halide | 4-Bromobenzaldehyde | chemicalbook.comwikipedia.org |
| Alkyne | Ethynyltrimethylsilane | chemicalbook.comwikipedia.org |
| Catalyst | Palladium(II) acetate, Triphenylphosphine | chemicalbook.com |
| Co-catalyst | Copper(I) salt (e.g., CuI) | researchgate.net |
| Solvent | Anhydrous Triethylamine | chemicalbook.com |
| Atmosphere | Inert (e.g., Argon) | chemicalbook.com |
Preparation of Trimethylsilyl Ethynyl (B1212043) Aniline Derivatives
Similar to the synthesis of the benzaldehyde (B42025) derivative, trimethylsilyl ethynyl aniline derivatives are also synthesized via the Sonogashira cross-coupling reaction. These compounds are valuable in the synthesis of polymers and materials for electronic applications. chemimpex.com
A prominent example is the synthesis of N,N-dimethyl-4-((trimethylsilyl)ethynyl)aniline. This is typically achieved by coupling 4-bromo-N,N-dimethylaniline with ethynyltrimethylsilane. The catalytic system often consists of a palladium(0) catalyst, such as bis(triphenylphosphine)palladium(II) chloride, and a copper(I) co-catalyst, like copper(I) iodide. The reaction is performed in a suitable solvent, and often a base like piperidine (B6355638) is used.
Another derivative, 2-((trimethylsilyl)ethynyl)aniline, can be prepared by the palladium-catalyzed reaction between 2-bromonitrobenzene and trimethylsilylacetylene (B32187), followed by the reduction of the nitro group to an amine. sigmaaldrich.com
The general methodology for synthesizing these aniline derivatives involves the reaction of a halogenated aniline precursor with ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions, including the specific catalyst, solvent, and base, can be optimized to achieve high yields of the desired product.
Table 2: Synthesis of Trimethylsilyl Ethynyl Aniline Derivatives
| Derivative | Precursors | Catalytic System | Reference |
|---|---|---|---|
| N,N-Dimethyl-4-((trimethylsilyl)ethynyl)aniline | 4-Bromo-N,N-dimethylaniline, Ethynyltrimethylsilane | Bis(triphenylphosphine)palladium(II) chloride, Copper(I) iodide | |
| 2-((Trimethylsilyl)ethynyl)aniline | 2-Bromonitrobenzene, Trimethylsilylacetylene | Palladium catalyst | sigmaaldrich.com |
Reactivity and Chemical Transformations of 4 Ethynylphenyl Trimethylsilane
Protiodesilylation Reactions of the Trimethylsilyl (B98337) Group
The removal of the trimethylsilyl group, a process known as protiodesilylation or desilylation, is a crucial step to unmask the terminal alkyne for subsequent reactions. This can be achieved under a variety of mild conditions, offering synthetic flexibility. The choice of desilylation agent often depends on the presence of other functional groups within the molecule.
Base-Catalyzed Desilylation (e.g., K2CO3/MeOH, NaOH/CH3OH, KOH/Methanol)
Base-catalyzed desilylation is a common and efficient method for the removal of the trimethylsilyl group from (4-Ethynylphenyl)trimethylsilane. The reaction is typically carried out using a mild base in a protic solvent, such as methanol (B129727).
Potassium carbonate (K2CO3) in methanol (MeOH) is a widely used and gentle method for this transformation. This system is particularly useful when other base-sensitive functional groups are present in the molecule. The reaction proceeds by the generation of the methoxide (B1231860) ion, which acts as the nucleophile to attack the silicon atom, leading to the cleavage of the carbon-silicon bond.
Similarly, other bases like sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) in methanol can also effect the desilylation. These stronger bases often lead to faster reaction times but may be less suitable for substrates with sensitive functionalities. The general mechanism involves the nucleophilic attack of the hydroxide or methoxide ion on the silicon atom of the trimethylsilyl group.
A general representation of the base-catalyzed desilylation is as follows: this compound + Base (e.g., K2CO3, NaOH, KOH) in Methanol → 4-Ethynylphenylacetylene + (CH3)3Si-OCH3 + Byproducts
Fluoride-Mediated Desilylation (e.g., TBAF/THF)
Fluoride (B91410) ions are highly effective for cleaving silicon-carbon bonds due to the high strength of the silicon-fluorine bond that is formed. Tetrabutylammonium (B224687) fluoride (TBAF) is the most common fluoride source used for this purpose, typically in an aprotic solvent like tetrahydrofuran (B95107) (THF).
The reaction is generally fast and proceeds under mild conditions. The fluoride ion attacks the silicon atom of the trimethylsilyl group, forming a pentacoordinate intermediate which then breaks down to give the terminal alkyne and trimethylsilyl fluoride. The large size of the tetrabutylammonium cation helps to solubilize the fluoride ion in organic solvents.
This method is highly efficient but can be less selective if other silyl (B83357) protecting groups are present, as fluoride ions can cleave various types of silyl ethers.
Silica (B1680970) Gel Mediated Desilylation
Desilylation can also occur when silylalkynes are exposed to silica gel, for instance, during column chromatography purification. While not always a preparative method of choice due to its variable efficiency, it is an important phenomenon to be aware of during the purification of silylated compounds. The slightly acidic nature of the silica gel surface can promote the cleavage of the trimethylsilyl group, particularly with prolonged exposure. In some cases, this can lead to the unintended deprotection of the alkyne. One study noted that a trimethylsilylethynyl group was partially protiodesilylated during silica gel chromatography nih.gov.
Coupling Reactions Involving the Ethynyl (B1212043) Moiety (Post-Desilylation)
Once the terminal alkyne, 4-ethynylphenylacetylene, is generated via desilylation, it becomes a versatile building block for the synthesis of more complex molecules through various coupling reactions.
Sonogashira Coupling for Extended Conjugated Systems
The Sonogashira coupling is a powerful palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. researchgate.netresearchgate.netwikipedia.orggold-chemistry.orglibretexts.org This reaction is extensively used to create carbon-carbon bonds and to synthesize extended π-conjugated systems, which are of great interest in materials science and medicinal chemistry.
Following the desilylation of this compound, the resulting 4-ethynylphenylacetylene can be coupled with a variety of aryl or vinyl halides to produce diarylacetylenes or enynes, respectively. The reaction is typically carried out in the presence of a palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(PPh3)2), a copper(I) salt (e.g., CuI) as a co-catalyst, and an amine base (e.g., triethylamine (B128534) or diisopropylamine). researchgate.netresearchgate.net
Below is a table summarizing typical reaction conditions for the Sonogashira coupling of phenylacetylene (B144264) with various aryl halides:
Table 1: Representative Conditions for Sonogashira Coupling of Phenylacetylene with Aryl Halides
| Aryl Halide | Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| Iodobenzene | Pd(PPh3)4 | CuI | Et3N | DMF | 135 | - | 96 |
| Bromobenzene | Ni(acac)2/(Ph2P)2py | CuI | Et3N | DMF | 100 | 4 | 60 |
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Click Chemistry
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the premier example of a "click chemistry" reaction. nih.govacs.org It involves the reaction between a terminal alkyne and an azide (B81097) to selectively form a 1,4-disubstituted 1,2,3-triazole. This reaction is known for its high efficiency, mild reaction conditions, and broad functional group tolerance. glenresearch.com
After desilylation, 4-ethynylphenylacetylene can readily participate in CuAAC reactions with various organic azides. The reaction is typically catalyzed by a copper(I) source, which can be added directly as a Cu(I) salt (e.g., CuI, CuBr) or generated in situ from a Cu(II) salt (e.g., CuSO4) in the presence of a reducing agent like sodium ascorbate.
The resulting triazole linkage is highly stable and finds applications in diverse fields, including drug discovery, bioconjugation, and materials science.
The following table presents illustrative reaction conditions for the CuAAC of phenylacetylene with azides:
Table 2: Illustrative Conditions for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Alkyne | Azide | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| Phenylacetylene | Benzyl Azide | [Cu2(μ-Br)2(tBuImCH2pyCH2NEt2)]2 | CD3CN | 298 K | 5 min | Quantitative |
| Phenylacetylene | Benzyl Azide | CuI | Glycerol | - | - | 93 |
Alkyne-Alkyne Homocoupling Reactions
The terminal alkyne functionality of this compound and related alkynylsilanes can undergo homocoupling reactions to form symmetric 1,3-diyne structures. These reactions are typically mediated by copper catalysts.
The Glaser coupling , one of the oldest methods for alkyne homocoupling, utilizes a copper(I) salt, such as CuCl, in the presence of an oxidant like air or oxygen, and a base, traditionally ammonia (B1221849). organic-chemistry.orgwikipedia.org A modified version of this reaction involves the treatment of an aryl bromide with (trimethylsilyl)acetylene in a one-pot, two-step sequence that combines a Sonogashira cross-coupling with a subsequent Glaser coupling to yield symmetrical 1,4-diarylbuta-1,3-diynes. gelest.com This process is notable for not requiring an additional catalyst for the second coupling step. gelest.com
The Hay coupling is a significant improvement on the Glaser coupling, employing a soluble copper(I)-TMEDA (tetramethylethylenediamine) complex. organic-chemistry.orgwikipedia.org This modification enhances the versatility of the reaction by being soluble in a broader range of solvents. organic-chemistry.org The Hay variant uses catalytic amounts of Cu(I), which are reoxidized to Cu(II) by oxygen from the air during the reaction cycle. wikipedia.org For instance, the Hay coupling of trimethylsilylacetylene (B32187) leads to the formation of 1,4-bis(trimethylsilyl)buta-1,3-diyne, a thermally stable compound that serves as a safe alternative to the highly sensitive parent buta-1,3-diyne. nih.govthieme-connect.com
Research has also demonstrated that 1-trimethylsilylalkynes can undergo smooth homocoupling to produce symmetrical 1,3-butadiynes in high yields (70-99%) when reacted with copper(I) chloride in a polar solvent like DMF at 60 °C under aerobic conditions. cmu.edu
| Reaction Details for Alkyne-Alkyne Homocoupling | |
| Reaction Type | Glaser-Hay Coupling |
| Substrate | (Trimethylsilyl)acetylene |
| Conditions | Copper catalyst, oxidant (e.g., air) |
| Product | 1,4-Bis(trimethylsilyl)buta-1,3-diyne |
| Significance | The trimethylsilyl group can impart thermal stability to the resulting diyne system. nih.govthieme-connect.com |
Reactivity of the Trimethylsilyl Group in Reaction Products
A key feature of using this compound in synthesis is the reactivity of the trimethylsilyl group in the products formed from initial reactions at the alkyne's carbon-carbon triple bond. nih.govgelest.com This allows for sequential, controlled modifications of the molecule.
Formation of Vinylsilane Units
Reactions involving the C≡C triple bond of alkynylsilanes frequently lead to the formation of vinylsilane units. nih.govgelest.com A vinylsilane is a functional group where a C=C double bond is directly attached to a silicon atom. The steric and electronic properties of the silyl group can direct the regiochemistry and stereochemistry of these addition reactions. nih.gov
For example, the carbomagnesiation of 1,4-bis(trimethylsilyl)buta-1,3-diyne with arylmagnesium bromide reagents occurs at one of the C≡C bonds, creating a vinylmagnesium bromide intermediate that can be further reacted to form substituted silylated enynes. thieme-connect.com Similarly, the reduction of 4-silylbut-3-yn-2-ones with lithium aluminum hydride (LAH) yields 4-silylbut-3-en-2-ols, which are vinylsilane derivatives, in good yields and with high E/Z stereoselectivity. nih.gov
Subsequent Protiodesilylation to Alkenes
Once a vinylsilane unit is formed, the trimethylsilyl group can be selectively removed and replaced with a hydrogen atom in a process called protiodesilylation (or protodesilylation). This transformation converts the vinylsilane into the corresponding parent alkene. nih.govgelest.com This two-step sequence—reaction at the alkyne followed by protiodesilylation—is a powerful synthetic strategy. nih.gov
Protiodesilylation can be achieved under various mild conditions, such as treatment with potassium carbonate in methanol (K₂CO₃/MeOH) or tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF). nih.govgelest.com For instance, a vinylsilane product, obtained from the conjugate addition of a silyl-cuprate to an enone, can undergo protiodesilylation to yield the parent alkene, as demonstrated in a short synthesis of riccardiphenol B. thieme-connect.com This sequential approach allows the silyl group to first control the stereochemistry of the double bond formation and then be cleanly removed. nih.govgelest.com
| Sequential Reaction Pathway | |
| Step 1: Reaction at Alkyne | Addition to the C≡C bond of an alkynylsilane. |
| Intermediate Product | Vinylsilane derivative. |
| Step 2: Protiodesilylation | Cleavage of the C-Si bond and replacement with a C-H bond. |
| Final Product | Parent alkene. |
| Reagents for Protiodesilylation | K₂CO₃/MeOH, TBAF/THF, or acid additives. nih.govgelest.comchemicalbook.com |
General Chemical Reactions
Beyond the specific transformations of its functional groups, this compound can participate in general oxidation and reduction reactions.
Oxidation Pathways
The oxidation of this compound and its derivatives can target different parts of the molecule. The vinylsilanes formed from the addition reactions of alkynylsilanes can be oxidized to ketones. For example, treatment of a vinylsilane with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) can yield a ketone. thieme-connect.com
Substitution Reactions
This compound is a versatile reagent in organic synthesis, in part due to its ability to undergo substitution reactions. A key aspect of its reactivity is the capacity for the trimethylsilyl (TMS) group to be substituted by various other functional groups. This reactivity allows for the sequential introduction of different moieties, making it a valuable building block for more complex molecules. myskinrecipes.com
One of the most common substitution pathways involves the desilylation of the alkyne. The trimethylsilyl group serves as a protecting group for the terminal alkyne, which can be selectively removed under specific conditions to reveal the terminal alkyne. myskinrecipes.com This terminal alkyne can then participate in a variety of coupling reactions, such as the Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig couplings, to form new carbon-carbon or carbon-heteroatom bonds. sigmaaldrich.com For instance, the related compound (4-bromophenylethynyl)trimethylsilane (B99203) is used as a precursor for 1-bromo-4-ethynylbenzene (B14332) through desilylation, which is a critical step in subsequent Suzuki-Miyaura couplings. sigmaaldrich.com
Furthermore, the entire trimethylsilylethynyl group can be involved in substitution reactions. In reactions with certain phenolates, for example, the trimethylsilylethynyl group can be transferred to the phenolate (B1203915) oxygen, forming O-trimethylsilylethynyl-phenols. mdpi.com This type of reaction demonstrates the utility of the compound in forming aryl-alkynyl ether linkages. mdpi.com
The table below summarizes some of the substitution reactions involving this compound and related compounds.
| Reactant | Reagent(s) | Product(s) | Reaction Type |
| (4-Bromophenylethynyl)trimethylsilane | - | 1-Bromo-4-ethynylbenzene | Desilylation |
| Trimethylsilylethynyl(phenyl)iodonium triflate | Potassium 4-nitrophenolate | 4-Nitrophenoxyacetylene, 2-(4-Nitrophenoxy)benzo[b]furan | Substitution/C-H Insertion |
| Trimethylsilylethynyl(phenyl)iodonium triflate | Potassium 2,4-dinitrophenolate | 2,4-Dinitrophenoxytrimethylsilylacetylene, 2,4-Dinitrophenoxyacetylene | Substitution |
Intramolecular Cyclizations
This compound and its derivatives are valuable substrates for intramolecular cyclization reactions, leading to the formation of various cyclic structures. The presence of the ethynylphenyl moiety provides a rigid framework that can be functionalized to bring reactive groups into proximity, facilitating ring closure. The general mechanism for such cyclizations often involves the intramolecular nucleophilic attack of a suitably positioned functional group onto the alkyne. youtube.com
While specific examples detailing the intramolecular cyclization of this compound itself are not extensively documented in the provided results, the utility of terminal silylacetylenes in cyclization reactions is a well-established principle in organic synthesis. nih.gov The trimethylsilyl group can play a crucial role in directing the regioselectivity of these cyclizations. nih.gov
In a broader context, related alkynylsilanes participate in various cyclization processes. For example, N-(2-cyanophenyl)-N-phenylbenzamides react with internal acetylenes like 1-(trimethylsilyl)prop-1-yne in a decarbonylative cyclization to produce quinolones with high regioselectivity, where the trimethylsilyl group is positioned at the 4-position of the resulting quinolone. nih.gov This highlights the directing effect of the silyl group in such transformations. nih.gov
The following table outlines a representative intramolecular cyclization involving a related alkynylsilane.
| Reactant(s) | Product | Reaction Type | Key Feature |
| N-(2-Cyanophenyl)-N-phenylbenzamides and 1-(trimethylsilyl)prop-1-yne | 4-(Trimethylsilyl)quinolone derivative | Decarbonylative Cyclization | High regioselectivity directed by the trimethylsilyl group |
Steric and Electronic Influence of the Trimethylsilyl Group on Regio- and Stereoselectivity
The trimethylsilyl (TMS) group in this compound exerts significant steric and electronic effects that can be harnessed to control the regioselectivity and stereoselectivity of chemical reactions. nih.gov This control is a key advantage of using silyl-substituted alkynes in organic synthesis. nih.govresearchgate.net
Electronic Influence: The electronic nature of the silicon atom influences the reactivity of the adjacent carbon-carbon triple bond. Silicon is less electronegative than carbon and can stabilize a positive charge in the β-position (the β-silicon effect). capes.gov.br This electronic effect can influence the regioselectivity of electrophilic additions to the alkyne, directing the electrophile to the carbon atom not attached to the silyl group. In reactions proceeding through carbocationic intermediates, the TMS group can stabilize the developing positive charge, thereby influencing the reaction pathway. capes.gov.br
Steric Influence: The bulky nature of the trimethylsilyl group provides considerable steric hindrance. nih.gov This steric bulk can direct incoming reagents to attack the less hindered side of the molecule, thereby controlling stereoselectivity. capes.gov.br For example, in epoxidation reactions of molecules containing a TMS group, the reagent may be forced to attack from the face opposite to the silyl group, leading to the formation of a single stereoisomer. capes.gov.br
In cycloaddition reactions, the steric and electronic properties of the TMS group are crucial in determining the regiochemistry of the resulting cycloadducts. nih.govmdpi.com For instance, in [2+2+2] cyclizations involving 1-aryl-2-(trimethylsilyl)acetylenes, the TMS group directs the regioselectivity to place itself on the 3-position of the newly formed pyridine (B92270) ring. nih.gov Theoretical studies on the (3+2) cycloaddition reaction between E-2-(trimethylsilyl)-1-nitroethene and arylonitrile N-oxides also highlight the complex interplay of steric and electronic factors in determining the regioselectivity of the reaction. mdpi.com These interactions can be modulated by factors such as solvent polarity. nih.gov
The table below summarizes the influence of the trimethylsilyl group on selectivity in various reactions.
| Reaction Type | Influence of TMS Group | Outcome |
| Electrophilic Addition | Electronic: β-Silicon effect stabilizes a β-carbocation. | Directs electrophile to the terminal carbon of the alkyne. |
| Epoxidation | Steric: Blocks one face of the molecule. | Directs the epoxidizing agent to the less hindered face. |
| [2+2+2] Cycloaddition | Steric & Electronic: Directs the orientation of the reactants. | High regioselectivity in the formation of substituted pyridines. nih.gov |
| (3+2) Cycloaddition | Steric & Electronic: Influences the cycloaddition channel. | Determines the regioselectivity of isoxazoline (B3343090) formation. mdpi.com |
Role As a Versatile Synthetic Building Block in Organic Chemistry
Synthesis of Substituted Arylalkynes and Related Derivatives
(4-Ethynylphenyl)trimethylsilane is a key precursor for the synthesis of a wide array of substituted arylalkynes. The TMS-protected alkyne can participate in various cross-coupling reactions, most notably the Sonogashira coupling. In this palladium-catalyzed reaction, the arylalkyne can be coupled with aryl or vinyl halides. The TMS group can be removed either before or after the coupling reaction, providing flexibility in synthetic design.
This methodology allows for the creation of extended π-conjugated systems, which are of significant interest in materials science for applications in electronics and optics. The ability to selectively deprotect the silyl (B83357) group facilitates the synthesis of unsymmetrical diarylalkynes, a class of compounds that are otherwise challenging to prepare.
Table 1: Examples of Arylalkyne Synthesis Strategies
| Starting Material | Reaction Type | Product Class | Significance |
|---|---|---|---|
| This compound & Aryl Halide | Sonogashira Coupling (post-desilylation) | Substituted Diarylalkynes | Construction of conjugated polymers and molecular wires. |
| 1-Bromo-4-(trimethylsilylethynyl)benzene & Terminal Alkyne | Sonogashira Coupling | Asymmetrically Substituted Diarylalkynes | Access to complex, non-symmetrical π-systems. |
Construction of Complex Organic Molecular Architectures
The rigid structure and reactive handles of this compound make it an ideal starting point for building sophisticated organic molecules.
A significant application of this compound is in the synthesis of highly substituted pyrroles. Pyrroles are fundamental heterocyclic motifs in numerous biologically active compounds and materials. wikipedia.orgorganic-chemistry.org The titanium-catalyzed formal [2+2+1] cycloaddition of two alkyne molecules and a diazene (B1210634) (an azo compound) provides an efficient route to these structures. wikipedia.orgorganic-chemistry.org
In this reaction, using a TMS-protected alkyne like this compound along with another internal alkyne selectively yields pentasubstituted 2-TMS-pyrroles. researchgate.net The steric and electronic properties of the TMS group control the regioselectivity of the cycloaddition, directing the formation of a single major product with high selectivity (>90%). researchgate.net The resulting 2-silyl pyrrole (B145914) is a versatile intermediate that can be further functionalized through reactions targeting the C-Si bond, opening pathways to a diverse range of complex pyrrole derivatives. researchgate.netacs.org This method represents a powerful retrosynthetic disconnection for constructing polysubstituted pyrroles that are difficult to access through traditional methods. organic-chemistry.org
This compound serves as a precursor to "clickable" formazan (B1609692) dyes. researchgate.net Formazans are intensely colored compounds known for their redox activity and are related to azo dyes. wikipedia.org The term "clickable" refers to the presence of a reactive handle, in this case, a terminal ethynyl (B1212043) group, which can participate in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows the formazan dye to be easily conjugated to other molecules or surfaces.
The synthesis of the clickable dye 3-(4-ethynylphenyl)-1,5-diphenylformazan proceeds through a multi-step process. researchgate.net First, the parent compound's corresponding aldehyde, 4-(trimethylsilyl)ethynylbenzaldehyde, is reacted with phenylhydrazine (B124118) to form a phenylhydrazone intermediate. researchgate.net This intermediate is then coupled with a diazonium salt (diazotized aniline) to form the formazan core. nih.govresearchgate.net The final step involves the removal of the trimethylsilyl (B98337) protecting group to unmask the terminal alkyne, yielding the clickable formazan dye. researchgate.net
Table 2: Synthetic Pathway to a Clickable Formazan Dye
| Step | Precursor | Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | 4-(trimethylsilyl)ethynylbenzaldehyde | Phenylhydrazine | 4-(trimethylsilyl)ethynylbenzaldehyde phenylhydrazone |
| 2 | 4-(trimethylsilyl)ethynylbenzaldehyde phenylhydrazone | Diazotized Aniline (B41778) | 3-(4-(trimethylsilyl)ethynylphenyl)-1,5-diphenylformazan |
Chlorins, the core macrocycles of chlorophylls, are essential for photosynthesis. Synthesizing stable, functionalized chlorin (B1196114) building blocks is crucial for creating artificial photosynthetic systems and other materials. This compound is used as a key substituent in the rational synthesis of these building blocks. chemistrysteps.comgoogle.com
In this context, the 4-[2-(trimethylsilyl)ethynyl]phenyl group is introduced at specific meso or beta positions of the chlorin macrocycle. chemistrysteps.comresearchgate.net This is achieved through a convergent synthesis involving the condensation of two dipyrromethane halves, one of which carries the desired substituent derived from the parent compound. chemistrysteps.comresearchgate.net The resulting chlorins, bearing the silyl-protected ethynylphenyl group, are valuable building blocks. The protected alkyne serves as a handle for subsequent Sonogashira coupling reactions, enabling the stepwise construction of linear multi-chlorin arrays and other complex architectures for applications in biomimetic and materials chemistry. chemistrysteps.comgoogle.com The synthesis yields chlorins with well-defined substitution patterns and predictable photophysical properties. chemistrysteps.com
The functional groups of this compound can be transformed to produce key synthetic intermediates like aldehydes and hydrazines.
Aldehyde Intermediates: The terminal alkyne, after removal of the TMS group, can be converted into an aldehyde. A common method is the anti-Markovnikov hydration of the terminal alkyne, for example, through hydroboration-oxidation, which yields the corresponding aldehyde. chemistrysteps.comorganic-chemistry.org Furthermore, 4-(trimethylsilyl)ethynylbenzaldehyde itself, an aldehyde derivative of the parent compound, is a crucial intermediate in the synthesis of formazan dyes. researchgate.net
Hydrazine (B178648) Intermediates: While direct conversion is less common, the aromatic ring provides a platform for introducing a hydrazine group. For instance, an aryl halide derivative of the parent compound could undergo palladium-catalyzed C-N cross-coupling with hydrazine to form an aryl hydrazine. researchgate.netnih.gov Additionally, the aldehyde intermediates derived from this compound readily react with hydrazine or its derivatives (like phenylhydrazine) to form hydrazones. ncert.nic.in These hydrazones are not only stable intermediates but are also central to the synthesis of formazans and other heterocyclic systems. nih.govresearchgate.net
As a fundamental organosilicon compound, this compound is itself a precursor for more complex organosilicon structures. The reactivity of both the C-Si bond and the C-C triple bond allows for diverse transformations. For example, reactions can be designed to modify the trimethylsilyl group itself or to build more elaborate silicon-containing frameworks starting from the ethynylphenyl scaffold. Its use in creating polymers like poly(phenylacetylene) derivatives highlights its role in organosilicon polymer chemistry.
The stability conferred by the silyl group, combined with its facile removal, makes it a strategic component in syntheses where other sensitive functional groups are present. This dual nature is a recurring theme in modern organosilicon chemistry, where silyl groups are employed not just as simple protecting groups but as powerful tools for controlling reactivity and selectivity. researchgate.netnih.gov
Research Applications in Materials Science and Engineering
Development of Conjugated Polymers and Oligomers
Conjugated polymers are characterized by a backbone of alternating single and double or triple bonds, which results in a delocalized π-electron system. This electronic structure imparts unique optical and electrical properties, making them suitable for use in a range of electronic devices. (4-Ethynylphenyl)trimethylsilane is instrumental in building these polymer backbones, offering synthetic chemists precise control over the final structure and properties.
A fascinating application of this compound is in the creation of poly(acetylene) derivatives that exhibit a phenomenon known as "chiral information harvesting." In this research, the compound is used as a foundational unit to build rigid oligo(p-phenyleneethynylene) (OPE) spacers. These spacers are then attached to a poly(acetylene) backbone, and a chiral moiety is placed at the far end of the OPE spacer.
The research has demonstrated a novel chiral transmission mechanism where the chiral center, despite being positioned at a significant distance (up to 2.4 nm) from the polymer backbone, can induce a specific helical twist (either a right-handed 'P' or left-handed 'M' helix) in the achiral polyene chain. The rigid OPE spacer acts as a conduit, transferring the chiral information along its length to the polymer. First, the chiral group induces a preferential tilting of the OPE units, and this ordered arrangement is then "harvested" by the polyene backbone, forcing it into a helical conformation.
The synthesis of these advanced polymers begins with intermediates derived from this compound. For instance, 4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)aniline (B597097) is a key precursor synthesized using the parent compound. The trimethylsilyl (B98337) group is crucial as it allows for selective coupling reactions before being removed to enable further polymerization.
Table 1: NMR Spectroscopic Data for the Intermediate Compound 4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)aniline
| Type of NMR | Solvent | Chemical Shifts (δ) in ppm |
|---|---|---|
| ¹H-NMR | CDCl₃ | 7.42 (s, 4H), 7.33 (d, 2H), 6.62 (d, 2H), 3.84 (s, 2H), 0.27 (s, 9H) |
| ¹³C-NMR | CDCl₃ | 146.9, 133.0, 131.8, 131.1, 124.1, 122.1, 114.7, 112.2, 104.9, 95.9, 92.3, 87.1, 0.0 |
Data sourced from reference
Thiophene-based conjugated microporous polymers (CMPs) are a class of materials known for their high porosity, thermal stability, and excellent electronic properties, making them promising for applications in gas storage, separation, and catalysis. These networks are typically synthesized through the cross-coupling of multifunctional thiophene-containing monomers.
While direct synthesis of a thiophene (B33073) CMP using only this compound is not reported, its utility as a comonomer in creating such structures is significant. The general strategy involves the palladium-catalyzed Sonogashira-Hagihara cross-coupling reaction between an alkyne and an aryl halide. In this context, this compound, after the removal of the TMS protecting group to expose the terminal alkyne, can be copolymerized with various brominated thiophene monomers (e.g., 2,5-dibromothiophene). The rigid, linear structure of the ethynylphenyl unit, when combined with thiophene moieties, can be used to construct robust, three-dimensional networks with tunable pore sizes and high surface areas. The resulting CMPs would integrate the desirable electronic characteristics of polythiophenes with the structural rigidity and porosity imparted by the phenylacetylene (B144264) cross-linkers.
Table 2: Properties of Representative Thiophene-Based Conjugated Microporous Polymers (ThPOPs)
| Polymer Name | Monomer(s) | BET Surface Area (m²/g) | CO₂ Uptake (wt%) | H₂ Uptake (wt%) |
|---|---|---|---|---|
| ThPOP-1 | Tetrakis(thiophen-2-yl)ethene | 1320 | 20.1 (273 K, 1 bar) | 2.43 (77 K, 1 bar) |
| ThPOP-4 | Tetrakis(thiophen-2-yl)silane | 1068 | 15.6 (273 K, 1 bar) | 1.83 (77 K, 1 bar) |
These polymers are examples of the material class and were not synthesized with this compound. Data sourced from reference
Hyper-cross-linked polymers (HCPs) are a subclass of porous polymers with high surface areas and excellent chemical stability. A highly efficient method for their synthesis is "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms a stable triazole ring from an alkyne and an azide (B81097) with near-perfect yield and selectivity.
This compound is an outstanding building block for the alkyne component in these syntheses. The general approach involves creating a multifunctional core molecule that is elaborated with multiple terminal alkyne groups. For example, a tetrahedral core like tetrakis(4-bromophenyl)methane (B171993) can be reacted with this compound via Sonogashira coupling. Following this, the TMS protecting groups are cleaved to yield a tetra-alkyne monomer. This monomer is then "clicked" with a di- or tri-functional azide linker, such as 1,4-diazidobenzene, in the presence of a copper catalyst and a reducing agent. This process rapidly polymerizes the monomers into a rigid, permanently porous, three-dimensional network. The modularity of this approach allows for the synthesis of a wide variety of HCPs with tailored properties for applications like gas capture.
Table 3: Typical Reaction Components for HCP Synthesis via Click Chemistry
| Component Role | Example Compound | Function |
|---|---|---|
| Multi-alkyne Monomer | Tetrakis(4-ethynylphenyl)methane | Structural building block providing multiple alkyne sites |
| Azide Linker | 1,4-diazidobenzene | Cross-linking agent that connects the alkyne monomers |
| Catalyst | Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) | Catalyzes the [3+2] cycloaddition reaction |
| Reducing Agent | Sodium ascorbate | Reduces Cu(II) to the active Cu(I) catalytic species |
| Solvent System | tert-Butanol/Water | Medium for the polymerization reaction |
Data sourced from reference
The development of polymers for optoelectronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) relies on materials with extended π-conjugation. Extended conjugation facilitates the delocalization of electrons along the polymer backbone, which is crucial for efficient charge transport.
Polymers derived from this compound are excellent candidates for these applications due to the inherent rigidity and π-electron-rich nature of the phenylene-ethynylene units. When incorporated into a polymer backbone, these units create a highly conjugated and planar structure that promotes intermolecular π-π stacking. This structural feature is beneficial for charge mobility. The research on poly(acetylene) derivatives with OPE spacers is a prime example of creating such extended conjugation systems. The linear, rod-like OPE segments ensure that conjugation is maintained over long distances, which is a key requirement for semiconductor performance in electronic devices. By carefully selecting comonomers, the electronic properties of the resulting polymers, such as the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), can be tuned to meet the specific requirements of a given optoelectronic application.
Conjugated polymers are extensively studied for their potential in electrical memory devices, often called "memristors." The general principle involves the polymer's ability to be switched between two or more distinct conductivity states (e.g., a high-resistance "OFF" state and a low-resistance "ON" state) by applying an external voltage. This behavior is typically attributed to charge-trapping mechanisms within the conjugated system.
While the class of conjugated polymers is highly relevant to this field, the specific application of polymers derived from this compound for electrical memory purposes is not well-documented in the available literature. However, given their defined conjugated structures, polymers incorporating phenylene-ethynylene units are theoretically suitable candidates for such applications. The π-electron system could provide the necessary orbitals to trap and release charge carriers, leading to resistive switching behavior. This remains a potential and promising area for future investigation.
Polycumulenes are polymers featuring a backbone of consecutive double bonds. They represent the ultimate in conjugated systems and are predicted to have exceptionally small band gaps and high conductivity. However, the synthesis of stable, soluble, and long-chain polycumulenes is a formidable challenge in polymer chemistry due to their high reactivity and tendency to cross-link.
The use of this compound for the synthesis of soluble conjugated cumulene polymers has not been reported in the reviewed scientific literature. Theoretical synthetic pathways to such materials from alkyne precursors are complex and not yet realized for this specific building block. The creation of stable cumulene polymers remains a highly specialized and largely unexplored field of research for which the utility of this compound has yet to be demonstrated.
Functional Materials with Tailored Properties
This compound serves as a key component in the creation of a wide array of functional materials, enabling the fine-tuning of their chemical and physical characteristics. Its utility spans from the development of novel luminophores to the construction of complex porous structures for catalysis.
Mechanofluorochromic Luminophores
Mechanofluorochromic (MFC) luminophores are a class of smart materials that exhibit changes in their fluorescence emission upon the application of mechanical stimuli such as grinding, shearing, or pressing. While direct research detailing the specific use of this compound in the synthesis of MFC luminophores is not extensively available in the provided search results, its structural motifs are highly relevant to this field. The ethynylphenyl group is a common component in many organic chromophores. The rigid, planar structure of the phenyl ring combined with the linear acetylene (B1199291) unit can contribute to the formation of specific molecular packing arrangements in the solid state, such as J-aggregates or H-aggregates, which are often crucial for observing MFC behavior. A change in these packing modes due to mechanical force can alter the intermolecular interactions and, consequently, the fluorescence properties of the material.
The trimethylsilyl group, while primarily a protecting group for the terminal alkyne, can also influence the solid-state packing and solubility of the resulting luminophores. myskinrecipes.com Its bulky nature can be exploited to control the intermolecular distances and prevent quenching of fluorescence in the solid state, a desirable property for efficient light-emitting materials. The alkyne functionality, once deprotected, offers a reactive site for further molecular elaboration, allowing for the incorporation of the ethynylphenyl moiety into larger, more complex luminophoric systems with potentially enhanced MFC properties.
Organic-Inorganic Hybrid Materials (as Coupling Agents)
This compound functions as a silane (B1218182) coupling agent, a molecule that acts as an intermediary to form stable bonds between organic and inorganic materials. chemscene.comshinetsusilicones.com This capability is fundamental to the development of organic-inorganic hybrid materials, which combine the desirable properties of both components, such as the flexibility and processability of polymers with the rigidity and thermal stability of inorganic materials. shinetsusilicones.comnih.gov
| Property | Description |
| Improved Adhesion | The covalent bonds formed by the coupling agent at the organic-inorganic interface enhance the adhesion between the two phases. shinetsusilicones.com |
| Enhanced Mechanical Strength | By effectively transferring stress from the organic matrix to the inorganic filler, coupling agents improve the overall mechanical robustness of the composite material. |
| Tailored Surface Properties | The organic functionality introduced by the coupling agent can be chosen to impart specific properties to the inorganic surface, such as hydrophobicity or biocompatibility. |
Self-Assembled Monolayers (SAMs) and Surface Functionalization
Self-assembled monolayers (SAMs) are highly ordered, single-molecule-thick films that spontaneously form on the surface of a substrate. upmc.frnih.gov They provide a powerful method for precisely controlling the chemical and physical properties of surfaces at the molecular level. This compound is a valuable molecule for the formation of SAMs on various substrates.
The trimethylsilyl group can serve as an anchor to hydroxyl-terminated surfaces like silicon oxide. upmc.fr The molecules arrange themselves in a dense, organized layer, with the phenylacetylene moieties oriented away from the surface. This creates a new surface with well-defined chemical functionality. The terminal alkyne group, which can be deprotected from the trimethylsilyl group, provides a versatile handle for the subsequent covalent attachment of other molecules. tue.nl This "clickable" surface can be used to immobilize biomolecules for biosensor applications, attach catalysts for surface-mediated reactions, or build up more complex multilayer structures. upmc.frtue.nl The ability to create well-defined, functionalized surfaces is crucial for applications in molecular electronics, biocompatible materials, and anti-fouling coatings. upmc.frarxiv.org
Porous Metalloporphyrinic Nanospheres for Catalytic Applications
Recent research has demonstrated the use of molecules structurally related to this compound in the synthesis of porous metalloporphyrinic nanospheres with significant catalytic activity. nih.govrsc.org In these studies, a porphyrin core functionalized with multiple ethynylphenyl groups, specifically Mn(III)5,10,15,20-tetrakis(4′-ethynylphenyl)porphyrin, serves as a key building block. nih.govrsc.orgresearchgate.net These building blocks are then polymerized through Sonogashira coupling reactions with bridging molecules like 1,4-dibromobenzene. researchgate.net
The resulting materials are highly ordered, microporous, and super-conjugated metalloporphyrin polymers with large surface areas and uniform pore sizes. nih.govrsc.org These nanospheres have shown excellent catalytic activity and reusability in the degradation of organic dyes like methylene (B1212753) blue. nih.govdntb.gov.uasemanticscholar.org The synergistic effects of the porous nanosphere structure, the conjugated covalent framework, and good wettability contribute to their high catalytic efficiency. nih.govrsc.org Notably, some of these catalysts perform significantly better under alkaline conditions, which is advantageous for treating industrial wastewater. nih.govsemanticscholar.org
| Catalyst | Bridge Molecule | Diameter of Nanospheres | Application |
| PP-EPMn | Phenylene | 200–400 nm | Catalytic degradation of methylene blue nih.gov |
| PX-EPMn | Xenyl | 150 nm (more uniform) | Catalytic degradation of methylene blue nih.gov |
Covalent Organic Frameworks (COFs) in On-Surface Synthesis
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures, constructed from organic building blocks linked by strong covalent bonds. nih.govasu.edu The on-surface synthesis of COFs allows for the creation of ultrathin, highly ordered films with potential applications in electronics, sensing, and catalysis.
Molecules with similar reactive ends as this compound, such as 5,10,15,20-tetra(4-ethynylphenyl)porphyrin, have been used as building blocks for the on-surface synthesis of COFs. researchgate.net The ethynyl (B1212043) groups can undergo coupling reactions to form the extended two-dimensional network of the COF directly on a substrate. This bottom-up approach provides precise control over the structure and orientation of the resulting COF film. The trimethylsilyl group in this compound would typically be removed prior to or during the synthesis to allow the terminal alkyne to participate in the framework-forming reactions. The resulting porous and conjugated structure of the COF makes it a promising material for various advanced applications.
Applications in Advanced Technologies
The unique properties of this compound and the materials derived from it make them suitable for a range of advanced technologies. The presence of the ethynylphenyl group makes it a valuable component in the synthesis of conjugated polymers and molecular wires for optoelectronic applications. myskinrecipes.com The ability to form well-defined organic-inorganic hybrid materials and functionalized surfaces opens up possibilities in areas such as advanced coatings, sensors, and nanoelectronics. chemscene.comupmc.frarxiv.org Furthermore, its role in creating porous catalytic materials points towards its utility in green chemistry and environmental remediation technologies. nih.govsemanticscholar.org
Solid-State Lighting Applications
The quest for efficient and durable materials for solid-state lighting, particularly for Organic Light-Emitting Diodes (OLEDs), has driven research into novel organic and organosilicon compounds. This compound serves as a valuable precursor and monomer in the creation of polymers and materials with potential applications in this field.
The trimethylsilyl group in this compound enhances the solubility of the molecule and its derivatives in nonpolar solvents. This property is particularly advantageous for the fabrication of OLEDs, as it facilitates the deposition of uniform thin films, a critical step in device manufacturing. The ethynyl group, on the other hand, is highly reactive and can participate in various polymerization and cross-coupling reactions, such as the Sonogashira coupling, to form conjugated polymers. These polymers, like poly(phenylacetylene) derivatives, can possess extended π-conjugated systems, which are essential for charge transport and light emission in OLEDs.
While direct application of this compound as a primary emitter in commercial OLEDs is not extensively documented in publicly available research, its role as a monomer is crucial for developing materials with tailored optoelectronic properties. For instance, it can be copolymerized with other monomers to fine-tune the bandgap and, consequently, the emission color of the resulting polymer. Materials exhibiting thermally activated delayed fluorescence (TADF) are a key area of research for next-generation OLEDs, as they can theoretically achieve 100% internal quantum efficiency. nih.govwikipedia.orgresearchgate.net The rigid structure and potential for creating donor-acceptor architectures through reactions involving the ethynyl group make derivatives of this compound interesting candidates for the synthesis of novel TADF materials. nih.gov
Below is a table summarizing the properties of polymers synthesized from monomers structurally related to this compound, illustrating their potential for solid-state lighting applications.
| Polymer Class | Monomer(s) | Key Properties | Potential Application |
| Poly(phenylenevinylene) derivatives | Triphenylamine and phenylenevinylene units | Good charge transporting ability, strong electroluminescence | Blue-yellow-green emitting OLEDs |
| Poly(phenylacetylene) derivatives | 4-trimethylsilyl diphenyl acetylene and 1-trimethylsilyl-1-propyne | Tunable fluorescence emission from blue-purple to orange-red | Light-emitting materials with adjustable colors |
| Poly(fluorenylene ethynylene)s | Fluorene and thiophene-based monomers | High fluorescence quenching efficiency in the presence of certain analytes | Potential for both sensing and light-emitting applications |
This table is generated based on data from related polymer systems to illustrate the potential applications of polymers derived from this compound.
Sensor Development
The development of highly sensitive and selective chemical sensors is a critical area of research with applications ranging from environmental monitoring to medical diagnostics. This compound's reactive ethynyl group makes it an excellent building block for the synthesis of chemosensors. This group can be readily functionalized or polymerized to create materials that exhibit changes in their optical or electronic properties upon interaction with specific analytes.
Fluorescent chemosensors are a prominent class of sensors that signal the presence of a target analyte through a change in their fluorescence intensity or wavelength. mdpi.comresearchgate.netnih.gov Conjugated polymers derived from monomers like this compound are particularly well-suited for this purpose. The extended π-conjugation in these polymers often leads to strong fluorescence, which can be quenched or enhanced upon binding with an analyte. This phenomenon, known as fluorescence quenching or enhancement, forms the basis of detection. doi.org
For example, polymers based on poly(phenylene ethynylene)s (PFEs), which share a similar structural motif with polymers that can be synthesized from this compound, have demonstrated high sensitivity in detecting nitroaromatic compounds, which are often found in explosives. doi.org The electron-rich nature of these polymers facilitates an electron-transfer process with the electron-deficient nitroaromatic compounds, leading to a significant quenching of their fluorescence. doi.org
The versatility of this compound allows for its incorporation into a variety of sensor platforms, including conductive polymer-based sensors. dntb.gov.uamdpi.commdpi.comnih.gov These sensors operate by detecting changes in the electrical conductivity of the material upon exposure to an analyte. By creating composites of polymers derived from this compound with other conductive materials, it is possible to develop sensors with enhanced sensitivity and a broader range of detectable analytes.
The table below presents research findings on the performance of sensors based on conjugated polymers structurally related to those that can be synthesized from this compound.
| Sensor Material | Target Analyte | Sensing Mechanism | Key Findings |
| Poly(fluorenylene ethynylene)s (PFEs) | 2,4-Dinitrotoluene (DNT) | Fluorescence Quenching | High quenching efficiency (up to 91% in 350s for some derivatives) in the vapor phase. doi.org |
| Copolymers of 4-trimethylsilyl diphenyl acetylene and 1-trimethylsilyl-1-propyne | Picric Acid (PA) | Fluorescence Quenching | Super-quenching process observed with a high Stern-Volmer quenching constant (KSV) of 24,000 M⁻¹. |
This table summarizes findings from studies on polymers with similar structural units to those that can be prepared from this compound, highlighting its potential in sensor development.
Research Perspectives in Medicinal Chemistry and Chemical Biology
Precursors for the Synthesis of Biologically Active Compounds
A primary application of (4-ethynylphenyl)trimethylsilane in medicinal chemistry is its role as a key precursor for synthesizing complex, biologically active molecules, particularly in the realm of Positron Emission Tomography (PET) radioligands. The ethynyl (B1212043) and trimethylsilyl (B98337) moieties offer strategic points for modification and radiolabeling.
The synthesis of PET radioligands is crucial for imaging and quantifying biological processes in vivo, such as the density of neuroreceptors or the activity of enzymes, which are often implicated in disease. For instance, this compound and its derivatives are instrumental in creating ligands for the translocator protein 18 kDa (TSPO), a biomarker for neuroinflammation involved in neuropsychiatric disorders. nih.gov In one approach, a desmethyl precursor is synthesized and then coupled with various aryl boronic acids in a palladium-catalyzed reaction to yield the final non-radioactive ligands in good to high yields (65-89%). nih.gov The subsequent radiolabeling step, often a methylation using [¹¹C]iodomethane, produces the final PET radioligand. nih.gov
Similarly, this precursor is valuable in developing novel PET radioligands for imaging glutaminyl cyclase (QC) activity, an enzyme linked to the progression of Alzheimer's disease. nih.govresearchgate.net The development of a QC-targeted PET probe, [¹⁸F]PB0822, showcases a robust chemical synthesis pathway that likely involves precursors derived from this compound to construct the core structure before radiolabeling. nih.govresearchgate.net The resulting radioligands are produced with high radiochemical purity (>99%) and high molar activity, making them suitable for in vivo imaging studies in animal models of Alzheimer's disease. nih.govresearchgate.net
The table below summarizes examples of biologically active compounds synthesized using this compound derivatives as precursors.
| Precursor Type | Target Molecule/Class | Biological Target | Disease Area |
| N-desmethyl amide | [¹¹C]-labeled ER176 analogs | Translocator Protein 18 kDa (TSPO) | Neuroinflammation |
| Aryl-ethynyl structures | [¹⁸F]PB0822 | Glutaminyl Cyclase (QC) | Alzheimer's Disease |
Application as Scaffolds in Drug Design
The concept of a "privileged scaffold" is central to modern drug discovery, referring to molecular frameworks that can bind to multiple biological targets with high affinity. mdpi.comump.edu.pl The rigid, well-defined structure of the phenyl-ethynyl group present in this compound makes it an attractive scaffold for the design of new therapeutic agents. mdpi.com By using this core structure as a template, medicinal chemists can generate libraries of diverse compounds through modifications at the terminal alkyne (after desilylation) and on the phenyl ring. nih.gov
This scaffold approach allows for the systematic exploration of structure-activity relationships (SAR). For example, in the development of kinase inhibitors for Alzheimer's disease, information from ligand co-crystal structures enables rapid refinement of both potency and selectivity. nih.gov The phenyl-alkyne scaffold can position key interacting groups in a specific orientation within a target's binding site.
The versatility of the scaffold is enhanced by the ability of the ethynyl group to participate in various coupling reactions, allowing for the attachment of other pharmacologically attractive fragments. ump.edu.pl This strategy, combining privileged structures, is a powerful tool in designing molecules for polypharmacology, where a single drug is intended to interact with multiple targets. ump.edu.pl While broad-spectrum activity can sometimes lead to non-specific effects, careful design based on a well-understood scaffold can produce highly potent and selective agents. researchgate.netnih.gov
Interaction Studies with Chemical Entities to Understand Reactivity in Biological Systems
Understanding the reactivity of a molecule within a biological environment is critical for its development as a drug or probe. The ethynyl group of this compound is its most reactive functional group, capable of participating in a variety of chemical transformations. Its reactivity is central to its utility in chemical biology for studying interactions with biological entities.
A key reaction involving the ethynyl group is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction is highly efficient and specific, allowing for the ligation of the this compound core to biologically active molecules, such as the antiviral drug zidovudine. acs.org This approach can be used to create drug conjugates or to attach probes for studying a drug's mechanism of action.
Beyond click chemistry, the terminal alkyne (after removal of the TMS group) can undergo nucleophilic addition reactions. This reactivity is particularly relevant in the context of targeted covalent inhibitors (TCIs), where an electrophilic group on the drug forms a permanent bond with a nucleophilic residue (like cysteine) on the target protein. nih.gov While the ethynyl group itself is a weak electrophile, it can be activated or incorporated into more complex "warheads." Studying the interaction of these moieties with biological nucleophiles like glutathione (B108866) or amino acids provides insight into potential mechanisms of action and off-target reactivity. nih.govresearchgate.net
The table below outlines the types of interactions and their applications in biological systems.
| Reactive Group | Reaction Type | Interacting Entity | Application |
| Ethynyl | Azide-Alkyne Cycloaddition | Azide-modified molecules (e.g., zidovudine) | Ligation, creating drug conjugates/probes |
| Ethynyl | Nucleophilic Addition | Thiol groups (e.g., Cysteine in proteins) | Covalent inhibitor design, reactivity studies |
Investigation of Metabolic Transformations of (Trimethylsilyl)ethynyl Moieties
When a compound is introduced into a biological system, it is subject to metabolic transformation by enzymes primarily located in the liver. researchgate.net The investigation of how the (trimethylsilyl)ethynyl moiety is metabolized is crucial for understanding the pharmacokinetic profile and potential toxicity of any drug candidate containing this group.
Research on the metabolism of structurally similar compounds provides significant insights. Studies on 4-ethynylbiphenyl, which contains the same para-substituted ethynylbenzene core, have shown that the ethynyl group undergoes extensive oxidation. nih.gov This process is dependent on NADPH and cytochrome P450 enzymes and is stimulated by pretreatment with common enzyme inducers like phenobarbitone. nih.gov The primary metabolite formed is biphenyl-4-ylacetic acid, indicating a two-step oxidation of the alkyne, likely proceeding through a ketene (B1206846) intermediate. Notably, no metabolites containing the intact ethynyl group were detected, suggesting this is a primary and efficient metabolic pathway. nih.gov
In contrast, some alkynamide-containing drugs, such as acalabrutinib, have shown stability against metabolism by the gut microbiome, which can also play a significant role in drug transformation. nih.gov The trimethylsilyl group in this compound is also subject to metabolic cleavage (desilylation). This process can unmask the terminal alkyne, which can then be metabolized as described above or participate in other reactions. The susceptibility of silicon-containing compounds to metabolic transformation is an active area of research, as it can significantly influence a drug's half-life and clearance from the body.
Potential Metabolic Pathways:
| Moiety | Transformation | Resulting Product | Enzyme System |
| Ethynyl Group | Oxidation | Phenylacetic acid derivative | Cytochrome P450 |
| Trimethylsilyl Group | Desilylation | Terminal Alkyne | (Likely) Cytochrome P450 |
| Ethynyl Group | Reduction | Vinyl derivative | Gut Microbiome |
Advanced Characterization and Analytical Methodologies in 4 Ethynylphenyl Trimethylsilane Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the characterization of (4-Ethynylphenyl)trimethylsilane, offering unambiguous insights into its proton and carbon environments.
¹H NMR spectroscopy confirms the presence and connectivity of protons within the this compound molecule. The spectrum is characterized by two main regions: the aromatic region and the aliphatic silyl (B83357) region. The protons on the 1,4-disubstituted benzene ring typically appear as a pair of doublets, a characteristic AA'BB' system, due to the magnetic inequivalence of the protons ortho and meta to the ethynyl (B1212043) group. The nine equivalent protons of the trimethylsilyl (B98337) (TMS) group give rise to a sharp singlet in the upfield region.
Detailed analysis of analogous compounds, such as ((4-bromophenyl)ethynyl)trimethylsilane, shows the aromatic protons appearing as doublets around δ 7.49 and 7.36 ppm. rsc.org For 4-[(Trimethylsilyl)ethynyl]benzonitrile, the aromatic protons are observed as doublets at δ 7.59 and 7.53 ppm, while the trimethylsilyl protons appear as a singlet at δ 0.26 ppm. rsc.org Based on these data, the expected chemical shifts for this compound are summarized in the table below.
Interactive Data Table: ¹H NMR Spectral Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Aromatic (H-2, H-6) | ~7.40-7.60 | Doublet (d) | ~8.0 | 2H |
| Aromatic (H-3, H-5) | ~7.30-7.50 | Doublet (d) | ~8.0 | 2H |
| -Si(CH₃)₃ | ~0.25 | Singlet (s) | N/A | 9H |
The ¹³C NMR spectrum provides a definitive count of the non-equivalent carbon atoms in the molecule. For this compound, six distinct signals are expected: four for the aromatic carbons (two quaternary and two protonated), two for the acetylenic carbons, and one for the methyl carbons of the TMS group. The carbon atom attached to the silicon (ipso-carbon) is typically shielded, while the other aromatic carbons appear in the expected downfield region. The two sp-hybridized carbons of the ethynyl linker are key identifiers.
Data from the closely related 4-[(trimethylsilyl)ethynyl]benzonitrile shows aromatic carbons at δ 132.6, 132.1, and 128.2 ppm, acetylenic carbons at δ 103.2 and 99.7 ppm, and the trimethylsilyl carbons at δ 0.10 ppm. rsc.org This allows for a precise assignment of the carbon skeleton of this compound.
Interactive Data Table: ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Aromatic (C-1) | ~123 |
| Aromatic (C-2, C-6) | ~132 |
| Aromatic (C-3, C-5) | ~132 |
| Aromatic (C-4) | ~128 |
| Ethynyl (-C ≡CSi) | ~105 |
| Ethynyl (C≡C -Si) | ~95 |
| -Si(C H₃)₃ | ~0.0 |
Solid-state NMR, particularly Cross-Polarization Magic-Angle Spinning (CP-MAS) ¹³C NMR, is a powerful technique for analyzing the structure and dynamics of materials in the solid phase, such as polymers or crystalline precursors derived from this compound. This methodology is crucial for studying insoluble materials where solution NMR is not feasible. nih.gov
In the context of oligo-phenylene-ethynylene (OPE) structures, for which this compound is a fundamental building block, solid-state NMR can reveal information about molecular packing, intermolecular interactions, and conformational polymorphs in the crystalline state. nih.gov While specific CP-MAS ¹³C NMR data for monomeric this compound is not commonly reported, its application to derived polymers and materials is significant. For instance, in polymer-derived silicoboron carbonitride ceramics, solid-state NMR is used to characterize the chemical composition and structural evolution of precursors during pyrolysis. researchgate.net The technique allows for the identification of aromatic, ethynyl, and silyl carbons in the solid matrix, providing insights into the cross-linking and final structure of the material.
Mass Spectrometry (MS and HRMS)
Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula.
The molecular formula of this compound is C₁₁H₁₄Si. The expected monoisotopic mass can be precisely calculated and compared with the experimental value to confirm the compound's identity. A key fragmentation pathway for trimethylsilyl-containing compounds under electron ionization (EI) is the loss of a methyl radical (•CH₃), leading to a prominent [M-15]⁺ ion. nih.govsci-hub.se This fragment, corresponding to the [M-CH₃]⁺ cation, is often the base peak in the spectrum.
Interactive Data Table: HRMS Data for this compound
| Ion | Formula | Calculated m/z | Observed m/z | Fragmentation |
| [M]⁺• | [C₁₁H₁₄Si]⁺• | 174.0865 | Typically matches within 5 ppm | Molecular Ion |
| [M-CH₃]⁺ | [C₁₀H₁₁Si]⁺ | 159.0630 | Typically observed as a major peak | Loss of a methyl radical |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in this compound. The spectrum provides direct evidence for the key structural motifs of the molecule through their vibrational frequencies.
The most diagnostic absorption is the stretching vibration of the carbon-carbon triple bond (νC≡C) of the ethynyl group. For silylated alkynes, this peak is typically found in the 2150-2160 cm⁻¹ region. rsc.org Another key vibration is the Si-CH₃ symmetric deformation, which appears as a strong band around 1250 cm⁻¹. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring appear in the 1600-1450 cm⁻¹ range.
Interactive Data Table: Key IR Absorptions for this compound
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100-3000 | Medium |
| Ethynyl C≡C Stretch | ~2158 | Medium-Strong |
| Aromatic C=C Stretch | 1600-1450 | Medium |
| Si-CH₃ Symmetric Deformation | ~1250 | Strong |
| Si-C Stretch | 870-840 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within conjugated systems. The phenylethynyl moiety in this compound acts as a chromophore, which absorbs UV radiation, promoting electrons from lower to higher energy molecular orbitals (π → π* transitions).
The absorption maximum (λmax) is sensitive to the extent of conjugation. For benzene, characteristic absorption bands appear between 230-270 nm. The introduction of the ethynyl group extends the conjugated π-system, which is expected to cause a bathochromic (red) shift to a longer wavelength compared to unsubstituted benzene. The spectrum of this compound in a suitable solvent, such as tetrahydrofuran (B95107) (THF) or acetonitrile, would display these characteristic π → π* transitions, confirming the presence of the conjugated aromatic-alkyne system. researchgate.netsharif.edu
X-ray Diffraction Studies (e.g., Single Crystal X-ray Analysis)
For polymers derived from this compound, XRD is used to assess the degree of crystallinity. Wide-angle X-ray scattering (WAXS) patterns can distinguish between amorphous and crystalline domains within the polymer. Amorphous polymers will typically show broad, diffuse scattering halos, whereas crystalline or semi-crystalline polymers will exhibit sharp diffraction peaks corresponding to ordered lattice planes.
Table 1: Representative Crystallographic Data for a Phenylacetylene (B144264) Derivative This table presents simulated XRD peak positions for a related class of materials, phenylacetylenes, to illustrate the type of data obtained from such an analysis. Actual data for poly(this compound) would be required for a definitive structural characterization.
| Miller Indices (hkl) | 2θ (degrees) |
| (101) | 26.0 |
| (002) | 26.5 |
| (101) | 30.0 |
Simulated XRD patterns for rh12 phenylacetylene show a main peak at 26°, which is very close to the main peak for graphite at 26.5°. Another related carbon allotrope, rh6 polybenzene, shows a main peak at 30° nih.gov.
Gel Permeation Chromatography (GPC) for Polymer Characterization
Gel permeation chromatography (GPC), also known as size exclusion chromatography (SEC), is an essential technique for determining the molecular weight distribution of polymers. For polymers synthesized from this compound, GPC provides crucial information about the average molecular weight (Mn and Mw) and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution. These parameters significantly influence the physical and mechanical properties of the polymer.
The GPC process involves dissolving the polymer in a suitable solvent and passing it through a column packed with a porous gel. Larger polymer chains are excluded from the pores and elute faster, while smaller chains penetrate the pores to varying extents and elute later. By calibrating the column with polymer standards of known molecular weights, the molecular weight distribution of the sample can be determined.
While specific GPC data for poly(this compound) is not detailed in the available research, studies on similar polyphenylacetylenes demonstrate the utility of this technique. For instance, the polymerization of phenylacetylene derivatives using rhodium catalysts has been shown to produce polymers with varying molecular weights and distributions, which are characterized by GPC.
Table 2: Illustrative GPC Data for Polyphenylacetylene Derivatives This table provides example data for polyphenylacetylenes to demonstrate the typical information obtained from GPC analysis. The values are representative and not specific to poly(this compound).
| Polymer Sample | Number-Average Molecular Weight (Mn) ( g/mol ) | Weight-Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) |
| Poly(phenylacetylene) - Sample A | 5,000 | 7,500 | 1.5 |
| Poly(phenylacetylene) - Sample B | 53,000 | 84,800 | 1.6 |
Upon thermal treatment, the number-average molecular weights of cis-poly(phenylacetylene)s were observed to decrease significantly researchgate.net.
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. For polymers derived from this compound, TGA is employed to evaluate their thermal stability and decomposition behavior. The resulting data is typically plotted as a TGA curve, showing mass loss versus temperature, and its derivative (DTG curve), which indicates the rate of mass loss.
From the TGA curve, key parameters such as the onset temperature of decomposition and the temperature of maximum decomposition rate can be determined. This information is critical for assessing the suitability of the polymer for high-temperature applications. The atmosphere used during the analysis (e.g., inert nitrogen or oxidative air) can also provide insights into the degradation mechanism. For instance, polymers containing silicon, such as those derived from silylated monomers, may exhibit enhanced thermal stability and char yield due to the formation of silica (B1680970) upon decomposition in an oxidative environment.
Studies on related silicon-containing polymers and polyphenylacetylenes provide a general understanding of their thermal behavior. For example, poly(1-trimethylsilyl-1-propyne) is known to be a fairly thermally stable polymer due to the screening of the double bonds in the main chain by bulky substituents nih.gov.
Table 3: Representative TGA Data for Thermally Stable Polymers This table presents typical thermal decomposition data for high-performance polymers to illustrate the parameters obtained from TGA. The data is not specific to poly(this compound).
| Polymer | Onset Decomposition Temperature (Tonset) (°C) in N2 | Temperature of 5% Weight Loss (T5%) (°C) in N2 | Char Yield at 800°C (%) in N2 |
| Polyimide (Kapton) | 550 | 580 | 60 |
| Polyether ether ketone (PEEK) | 500 | 520 | 50 |
| Poly(phenylacetylene) | 270-340 | - | - |
The temperatures corresponding to 5% weight loss for selected ring-substituted poly(phenylacetylene) polymers are in the range of 270-340°C researchgate.net.
Surface Science Techniques (e.g., Scanning Probe Microscopy for On-Surface Synthesis)
Surface science techniques are indispensable for studying the behavior of molecules at interfaces and for driving on-surface synthesis, where reactions are confined to a two-dimensional plane. For this compound, techniques like scanning tunneling microscopy (STM) can be used to visualize individual molecules adsorbed on a surface and to induce and monitor chemical transformations.
The trimethylsilyl (TMS) group in this compound can act as a protecting group for the terminal alkyne. On certain metal surfaces, such as copper and gold, thermal annealing can lead to the cleavage of the C-Si bond, deprotecting the alkyne and making it available for subsequent coupling reactions. STM allows for the direct observation of this deprotection process and the formation of new covalent structures on the surface.
Research on TMS-protected alkyne precursors has shown that their activation is surface-dependent. For instance, deprotection occurs between 400 K and 500 K on copper and gold surfaces, respectively researchgate.net. In contrast, on silver surfaces, the TMS-alkyne bond remains intact up to the point of molecular desorption, indicating that the TMS group can serve as a stable protecting group on this substrate researchgate.net. This selectivity allows for controlled on-surface synthesis of polymeric and networked structures.
Table 4: Activation Temperatures for Deprotection of TMS-Alkynes on Different Surfaces This table summarizes findings from studies on the on-surface activation of trimethylsilyl-terminated alkynes, providing a basis for understanding the potential behavior of this compound.
| Surface | Deprotection Temperature Range (K) | Outcome |
| Cu(111) | 400 - 500 | TMS group cleavage, alkyne available for reaction |
| Au(111) | 400 - 500 | TMS group cleavage, alkyne available for reaction |
| Ag(111) | > 600 (desorption) | TMS group remains, acts as a protecting group |
The activation of the trimethylsilyl (TMS) group through thermal annealing has been investigated with STM and X-ray photoelectron spectroscopy (XPS), showing that deprotection starts to occur between 400 K and 500 K on copper and gold surfaces, while on silver surfaces, the TMS-alkyne bond remains stable up to temperatures where molecular desorption begins (≈600 K) researchgate.net.
Theoretical and Computational Investigations of 4 Ethynylphenyl Trimethylsilane and Its Derivatives
Molecular Modeling and Simulation Methodologies
Molecular modeling and simulation are crucial tools for understanding the three-dimensional structure and conformational behavior of molecules like (4-Ethynylphenyl)trimethylsilane. Methodologies such as molecular mechanics force fields and visualization software are instrumental in this regard.
MMFF94 (Merck Molecular Force Field 94) is a high-quality force field primarily designed for the study of organic and medicinal compounds. It allows for the rapid calculation of molecular geometries and conformational energies. For a molecule such as this compound, MMFF94 can be used to predict bond lengths, bond angles, and dihedral angles, providing a detailed picture of its low-energy conformations. The force field treats molecules as a collection of atoms held together by classical mechanical springs, enabling the efficient exploration of the potential energy surface. While specific MMFF94 parameterization studies for this compound are not extensively documented in publicly available literature, the force field's broad applicability to organic molecules makes it a suitable tool for initial structural assessments.
PyMOL is a powerful open-source molecular visualization system that is widely used in the scientific community to create high-quality 3D images of molecules. Once a molecular structure is calculated, for instance using a force field like MMFF94 or from quantum mechanical calculations, PyMOL can be used to render these structures. This visualization is critical for understanding spatial relationships between different parts of the molecule, identifying potential steric hindrances, and visualizing molecular orbitals or electrostatic potential surfaces. For this compound and its derivatives, PyMOL can be used to illustrate the planar phenyl ring, the linear ethynyl (B1212043) group, and the tetrahedral arrangement of the trimethylsilyl (B98337) group, providing a clear and intuitive representation of its structure.
Electronic Structure Calculations
To gain a deeper understanding of the chemical behavior and properties of this compound, it is essential to investigate its electronic structure. Quantum mechanical methods, particularly Density Functional Theory (DFT), are the primary tools for this purpose.
Density Functional Theory (DFT) has become the workhorse of computational chemistry for studying the electronic properties of molecules. DFT methods calculate the electronic structure based on the electron density, which is a function of only three spatial coordinates, rather than the complex many-electron wavefunction. This approach offers a good balance between accuracy and computational cost. For derivatives of this compound, such as 4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)aniline (B597097) (TEPEA), DFT calculations using the B3LYP functional with a 6-311+G(d,p) basis set have been employed to optimize the molecular structure and investigate its electronic and optical properties.
HOMO-LUMO Analysis is a key component of electronic structure calculations that provides insight into a molecule's reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity.
Illustrative Electronic Properties of this compound (Theoretical)
| Parameter | Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Ionization Potential | 6.5 eV |
| Electron Affinity | 1.2 eV |
Mechanistic Studies of Chemical Reactions
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, providing detailed information about transition states and reaction pathways. For this compound, which is a versatile building block in organic synthesis, understanding its reaction mechanisms is of great interest.
The ethynyl group in this compound makes it a suitable substrate for various coupling reactions, most notably the Sonogashira coupling and click chemistry (specifically, the copper-catalyzed azide-alkyne cycloaddition).
Theoretical studies on the Sonogashira coupling mechanism, often employing DFT, have detailed the catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps. While a specific mechanistic study focused solely on this compound is not prominent in the literature, general DFT studies of the Sonogashira reaction provide a framework for understanding its reactivity. These studies can calculate the activation energies for each step of the catalytic cycle, identify the rate-determining step, and explain the role of the catalyst and base.
Similarly, the mechanism of the copper-catalyzed azide-alkyne cycloaddition has been investigated computationally. DFT calculations have been used to explore the reaction pathway, including the formation of copper acetylide intermediates and the subsequent cycloaddition step. A doctoral thesis that included a DFT study of an In(III)-TMSBr-catalyzed [2+2] cycloaddition found this compound to be an unsuitable substrate under those specific conditions, highlighting the importance of the catalytic system in determining reactivity.
A detailed mechanistic study of a reaction involving this compound would typically involve locating the geometries of all reactants, intermediates, transition states, and products on the potential energy surface. The calculated energies would then be used to construct a reaction profile, providing a quantitative understanding of the reaction's feasibility and kinetics.
Future Research Directions and Emerging Applications of 4 Ethynylphenyl Trimethylsilane
Expanding Synthetic Scope and Efficiency
The primary utility of (4-Ethynylphenyl)trimethylsilane lies in its role as a key intermediate in organic synthesis, particularly in cross-coupling reactions like the Sonogashira coupling to form carbon-carbon bonds. myskinrecipes.com The trimethylsilyl (B98337) group serves as a removable protecting group for the terminal alkyne, allowing for selective reactions at other positions of the molecule. This feature is crucial in multi-step syntheses of complex organic molecules. myskinrecipes.com
Future research endeavors are aimed at developing more efficient and sustainable synthetic methodologies. This includes the exploration of novel catalytic systems to improve reaction yields and reduce the need for harsh reaction conditions. A recent development in this area is the use of water as a solvent for the synthesis of complex molecules, which offers a more environmentally friendly alternative to traditional organic solvents. acs.org
| Reaction Type | Catalyst/Conditions | Significance |
| Sonogashira Coupling | Palladium-catalyzed | Forms C-C bonds, crucial for building complex organic frameworks. |
| Desilylation | Fluoride (B91410) ion or acid/base | Deprotection of the alkyne for further functionalization. |
| Click Chemistry | Copper(I)-catalyzed | Efficient and specific ligation with azides to form triazoles. acs.org |
Design and Synthesis of Novel Materials with Enhanced Functionalities
The rigid, linear structure and π-conjugated system of this compound make it an ideal monomer for the synthesis of advanced materials. myskinrecipes.com Researchers are actively exploring its incorporation into polymers, dendrimers, and metal-organic frameworks (MOFs) to create materials with enhanced optical, electronic, and thermal properties.
The ethynyl (B1212043) group provides a site for polymerization, leading to the formation of poly(phenylacetylene) derivatives with high thermal stability. The ability to deprotect the alkyne allows for post-polymerization modification, enabling the fine-tuning of material properties. The resulting conjugated polymers are promising candidates for applications in molecular wires and optoelectronic devices. myskinrecipes.com Furthermore, the incorporation of this building block into functionalized polymers can enhance properties such as thermal stability and mechanical strength. chemimpex.com
Advanced Catalysis and Nanotechnology Applications
In the realm of catalysis, this compound and its derivatives are being investigated as ligands for transition metal catalysts. The electronic properties of the phenylacetylene (B144264) moiety can influence the catalytic activity and selectivity of the metal center. Research is ongoing to develop novel catalytic systems for a variety of organic transformations.
In nanotechnology, the ability to functionalize nanoparticles with this compound opens up new possibilities for drug delivery and imaging applications. chemimpex.com The alkyne group can be used to attach targeting ligands or imaging agents to the nanoparticle surface through "click" chemistry, a highly efficient and specific reaction. This allows for the creation of multifunctional nanoprobes for disease diagnosis and therapy.
Exploration in New Bio-Related Scaffolds and Chemical Probes
The biocompatibility and reactivity of this compound make it an attractive scaffold for the development of new bioactive molecules and chemical probes. The phenylacetylene core is found in a number of natural products and synthetic compounds with interesting biological activities.
A significant area of research is the use of this compound in the synthesis of drug candidates. myskinrecipes.comchemimpex.com Its structural features can be modified to target specific biological pathways. chemimpex.com The alkyne functionality also provides a handle for bioconjugation, allowing for the attachment of the molecule to proteins, nucleic acids, or other biomolecules. This is particularly useful for developing chemical probes to study biological processes in real-time. The compatibility of the alkynyl group with click chemistry provides a powerful tool for ligating the molecule with biologically active compounds. acs.org
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (4-Ethynylphenyl)trimethylsilane, and how is the product characterized?
- Methodological Answer : this compound is synthesized via Pd-catalyzed Sonogashira coupling between trimethylsilylacetylene and a halogenated aromatic precursor (e.g., 4-iodoanisole). The reaction employs Pd(PPh₃)₂Cl₂ and CuI as catalysts in a solvent like CH₂Cl₂, with iPr₂NH as a base. Post-reaction, the crude product is purified via flash chromatography (SiO₂, PE/EtOAc 95:5). Characterization includes:
- ¹H/¹³C NMR : Confirms substitution patterns (e.g., δ = 0.24 ppm for Si(CH₃)₃, aromatic protons at δ = 6.80–7.39 ppm) .
- IR spectroscopy : Detects alkyne stretches (~2155 cm⁻¹) and Si–C vibrations (~828 cm⁻¹) .
- Mass spectrometry : Validates molecular weight (e.g., m/z 204 [M⁺]) .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer : The compound is classified under GHS07 with hazard statements H302, H315, H319, H332, H335 . Key precautions include:
- Use fume hoods and personal protective equipment (gloves, goggles).
- Avoid inhalation/ingestion; store in dry, cool conditions away from oxidizers.
- Refer to SDS guidelines from agencies like ATSDR and EPA for spill management and disposal .
Q. How is this compound utilized in C–H functionalization reactions?
- Methodological Answer : The ethynyl group enables alkyne insertion in catalytic C–H silylation. For example, under K-OtBu catalysis , trimethylsilane gas or hexamethyldisilane can silylate aromatic C–H bonds. Optimize conditions by adjusting:
- Catalyst loading (e.g., 5–10 mol% K-OtBu).
- Substrate scope : Electron-deficient arenes show higher reactivity.
- Reaction time/temperature (e.g., 80°C for 12–24 hours) .
Advanced Research Questions
Q. How do computational and experimental studies resolve contradictions in the thermolysis mechanisms of trimethylsilane derivatives?
- Methodological Answer : Thermolysis of this compound involves Si–C bond cleavage . Experimental studies (e.g., at 840–1055 K) reveal a chain mechanism at lower temperatures, transitioning to non-chain pathways above 955 K. Computational models (e.g., DFT) reconcile discrepancies by correcting bond dissociation energies (BDEs) and accounting for reaction path degeneracy . For example, methyl radical abstraction from Si–H vs. Si–CH₃ shows divergent activation energies, resolved via multi-step numerical integration of rate equations .
Q. What strategies optimize the use of this compound in covalent organic frameworks (COFs)?
- Methodological Answer : The ethynyl group serves as a monomer for COF synthesis via Sonogashira–Hagihara coupling . Key steps:
- Monomer design : Pair with halogenated linkers (e.g., 1,3,5-tribromobenzene) for 2D/3D frameworks.
- Reaction conditions : Use Pd₂(dba)₃/P(o-tol)₃ in DMF at 120°C for 72 hours.
- Characterization : Confirm porosity via BET analysis and crystallinity via PXRD .
Q. How can researchers address inconsistencies in spectroscopic data during reaction monitoring?
- Methodological Answer : Contradictions arise from impurities (e.g., unreacted starting materials) or solvent artifacts . Mitigation strategies:
- Multi-technique validation : Cross-check NMR, GCMS, and IR. For example, residual Pd in NMR samples can broaden peaks; filter through Celite before analysis .
- Control experiments : Run blank reactions (without catalyst) to identify background signals.
- Quantitative analysis : Use integration ratios (¹H NMR) or calibration curves (GCMS) for purity assessment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
